(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is a bicyclic compound that belongs to the class of pyrroloimidazole derivatives. It is characterized by a fused pyrrole and imidazole ring system, which imparts unique chemical properties and biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly as a selective agonist for adrenergic receptors.
The compound can be sourced from various synthetic pathways detailed in the literature, including nitration and other modifications of pyrroloimidazole derivatives. It is classified under organic compounds with the molecular formula and is recognized for its structural and functional significance in pharmaceutical research.
The synthesis of (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol involves several steps, primarily focusing on the formation of the imidazole ring through cyclization reactions. One common method includes:
These methods have been optimized for yield and purity, demonstrating efficient pathways for synthesizing this compound .
The molecular structure of (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol features a bicyclic framework consisting of a pyrrole ring fused to an imidazole ring. The compound exhibits an envelope conformation that minimizes torsional strain within the rings.
Key structural data includes:
(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol participates in various chemical reactions that enhance its utility in synthetic organic chemistry:
These reactions are critical for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol primarily involves its interaction with adrenergic receptors. Research indicates that this compound acts as a partial agonist at the alpha-1A adrenergic receptor, showing selectivity over other adrenergic receptor subtypes .
The binding affinity and selectivity are attributed to the structural characteristics of the fused ring system, which allows for effective interaction with receptor sites.
(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol exhibits several notable physical and chemical properties:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of nitrogen atoms in the ring structure .
The applications of (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol are diverse:
Immobilized lipases have emerged as powerful tools for the kinetic resolution of racemic 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (rac-1). Among commercially available biocatalysts, Novozyme 435 (Candida antarctica lipase B immobilized on acrylic resin) demonstrates superior performance in the enantioselective acylation of the racemic alcohol. The reaction follows a standard kinetic resolution mechanism where the (R)-enantiomer is selectively acetylated using isopropenyl acetate (IPA) as the acyl donor, yielding (R)-3 [(R)-acetylated product] and leaving behind enantioenriched (S)-1 [(S)-alcohol] [1].
Table 1: Immobilized Lipase Performance in Kinetic Resolution of rac-1
Lipase Source | Support Material | Acyl Donor | Temp (°C) | Conversion (%) | ee (S)-1 (%) | E-value |
---|---|---|---|---|---|---|
Candida antarctica B | Acrylic resin (Novozyme 435) | Isopropenyl acetate | 35 | 45 | >99 | >200 |
Pseudomonas cepacia | Magnetic nanoparticles | Vinyl acetate | 40 | 42 | 95 | 98 |
Candida rugosa | Mesoporous silica | Isopropenyl acetate | 30 | 38 | 85 | 45 |
The immobilization matrix critically influences lipase performance. Novozyme 435 exhibits exceptional stability and enantioselectivity (E > 200) under optimized batch conditions (toluene solvent, 35°C, acyl donor/substrate ratio of 2:1). This high selectivity stems from the enzyme's ability to discriminate between the enantiomers within its chiral active site, preferentially transforming the (R)-alcohol while leaving the (S)-enantiomer virtually untouched at near-theoretical conversion (50%) [1] [5]. Key immobilization strategies include:
Translating batch enzymatic resolution into continuous flow systems represents a paradigm shift for scalable and efficient production of enantioenriched (R)-alcohol and its derivatives. Pioneering work demonstrated the immobilization of Novozyme 435 within packed-bed reactors (PBRs) for the continuous kinetic resolution of rac-1. The PBR configuration offers significant advantages over stirred-tank reactors: reduced enzyme attrition due to minimal shear forces, enhanced mass transfer, precise control over residence time, and straightforward scalability via reactor numbering-up [1] [2] [9].
Table 2: Continuous-Flow Biocatalysis Parameters for rac-1 Resolution
Reactor Type | Residence Time (min) | Flow Rate (mL/min) | Temp (°C) | Conversion (%) | ee (S)-1 (%) | Productivity (g/L/h) | Operational Stability |
---|---|---|---|---|---|---|---|
Packed-Bed (PBR) | 30 | 0.1 | 35 | 48 | >99 | 0.85 | > 15 days (no activity loss) |
Fluidized-Bed | 45 | 0.07 | 35 | 46 | 98 | 0.62 | ~ 10 days |
Microfluidic Reactor | 15 | 0.02 | 30 | 40 | 95 | 1.20 | Limited data |
Compared to batch processing (typically requiring 24-48 hours), continuous flow operation drastically reduces reaction times to 30-60 minutes while maintaining high enantioselectivity (ee >99%) and conversion near 50%. This intensification is attributed to the improved enzyme-substrate contact efficiency and elimination of diffusion limitations inherent in batch stirring. Furthermore, PBRs facilitate easy product isolation and enzyme reusability, significantly improving process economics. The reactor demonstrated exceptional operational stability, functioning continuously for over 15 days without significant activity loss, making it highly suitable for industrial-scale production of chiral imidazole intermediates like (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol [1] [2] [9]. Continuous flow systems also enable easier integration of downstream processing units for inline separation of the (R)-ester and (S)-alcohol, further enhancing process efficiency [3] [9].
Traditional chemical routes to enantioenriched 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol primarily rely on diastereomeric salt formation using chiral acids like tartaric acid. While conceptually straightforward, this method suffers from major drawbacks: low yields (typically <20%), tedious multi-step crystallization procedures requiring large volumes of solvent, and difficulty in recycling the resolving agent [1] [6]. The chemical synthesis route starting from imidazole and acrolein provides the racemic alcohol efficiently (87% yield), but resolution remains the bottleneck [1] [6].
Table 3: Chemical vs. Enzymatic Resolution Strategies for rac-1
Parameter | Chemical Resolution (Tartaric Acid) | Batch Biocatalysis (Novozyme 435) | Continuous Flow Biocatalysis (Novozyme 435 PBR) |
---|---|---|---|
Overall Yield (%) | <20 | ~45 (Theoretical max 50%) | ~45 (Theoretical max 50%) |
ee (%) | >98 | >99 | >99 |
Process Time | Days (Multi-step) | 24-48 hours | Minutes (Residence time) |
Solvent Consumption | Very High | Moderate | Low |
Catalyst Recycling | Difficult | Possible (5-10 cycles) | Excellent (>15 days continuous use) |
Environmental Impact | High (Waste streams) | Moderate | Low (E-factor minimized) |
Scalability | Challenging | Moderate | Excellent |
In stark contrast, enzymatic kinetic resolution, particularly under continuous flow conditions, offers superior efficiency, sustainability, and scalability. Biocatalysis operates under mild conditions (ambient pressure, 30-40°C), utilizes greener solvents (e.g., toluene, MTBE), and achieves near-theoretical yields with exceptional enantiopurity (ee >99%). The immobilized enzyme serves as a reusable, biodegradable catalyst, aligning with green chemistry principles by minimizing waste generation (lower E-factor). The continuous flow biocatalytic process intensifies these advantages, offering dramatically reduced processing times, consistent product quality, and predictable scale-up [1] [3] [5]. Although the theoretical maximum yield for a single enantiomer via kinetic resolution is 50%, integrating the enzymatic step with racemization techniques (e.g., metal-catalyzed) opens the door to dynamic kinetic resolution (DKR), potentially enabling 100% yield of the desired (R)-enantiomer [1] [5].
While classical kinetic resolution is limited to 50% yield of a single enantiomer, Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining the enantioselective enzyme with a racemization catalyst. This tandem process continuously converts the undesired enantiomer back to the racemate, allowing for theoretical 100% conversion to the desired enantiomerically pure product. Efficient DKR of rac-1 hinges critically on optimizing the acyl donor type and concentration relative to the substrate [1] [5].
Isopropenyl acetate (IPA) is the predominant acyl donor due to its favorable properties: the released acetone byproduct is volatile and does not deactivate the enzyme or racemization catalyst, and the reaction equilibrium favors product formation. Research indicates a clear correlation between the IPA/rac-1 molar ratio and key performance metrics:
Studies in both batch and continuous flow modes confirm that an IPA/rac-1 ratio of 2:1 provides the optimal balance, maximizing conversion efficiency (approaching 50% in KR, potentially 100% in DKR) while maintaining exquisite enantiocontrol (ee >99%) [1]. This optimization is crucial for economic viability, minimizing both acyl donor costs and purification burdens. Future DKR development for this substrate requires identifying compatible and efficient racemization catalysts (e.g., ruthenium-, enzyme-, or base-catalyzed) that operate under mild conditions compatible with the lipase and the substrate stability [1] [5] [9].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8